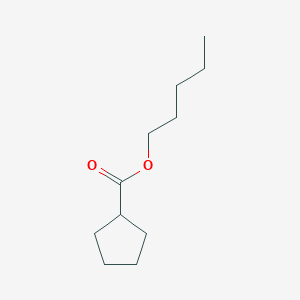

Pentyl cyclopentanecarboxylate

Description

Properties

IUPAC Name |

pentyl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-6-9-13-11(12)10-7-4-5-8-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHKZXDPFJEQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclopentanecarboxylic acid and pentanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Transesterification: Alcohols, acid or base catalysts.

Major Products Formed:

Hydrolysis: Cyclopentanecarboxylic acid and pentanol.

Reduction: Cyclopentanol and pentanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Pentyl cyclopentanecarboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases and their role in metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.

Industry: Utilized in the manufacture of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of pentyl cyclopentanecarboxylate primarily involves its hydrolysis to cyclopentanecarboxylic acid and pentanol. This hydrolysis can be catalyzed by esterases in biological systems. The resulting products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Cyclopentanecarboxylate

- Molecular Formula : C₇H₁₂O₂ (vs. C₁₁H₂₀O₂ for pentyl ester).

- Physical Properties: Lower molecular weight (128.17 g/mol) compared to the pentyl derivative, resulting in higher volatility.

- Applications : Used as a building block in pharmaceutical synthesis (e.g., intermediates for antiviral agents) .

- Synthesis: Produced via esterification of cyclopentanecarboxylic acid with methanol, often catalyzed by acid or metal-based reagents .

Ethyl 2-Amino-1-cyclopentene-1-carboxylate

Substituted Cyclopentanecarboxylates

- Example : Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate (C₁₃H₁₅ClO₂).

- Properties : The chlorophenyl substituent increases molecular weight (238.71 g/mol) and lipophilicity, making it suitable for hydrophobic drug delivery systems .

Table 1: Physical Properties of Cyclopentanecarboxylate Esters

| Compound | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|

| Methyl cyclopentanecarboxylate | 128.17 | Organic solvents | Pharmaceutical synthesis |

| Ethyl 2-amino-1-cyclopentene-1-carboxylate | 153.18 | Moderate in polar solvents | Heterocyclic chemistry |

| Pentyl cyclopentanecarboxylate* | ~184.27 (estimated) | Low water solubility | Solvents, intermediates |

*Estimated based on structural analogs.

Comparison with Functional Analogs

Pentyl Acetate

- Physical Properties : Clear, medium-volatility liquid with mild odor; miscible with organic solvents but insoluble in water.

- Key Difference : Faster evaporation rate compared to cyclopentanecarboxylate esters due to simpler structure and lower molecular weight .

- Applications : Widely used in coatings and adhesives as a slow-evaporating solvent .

Pentyl Xylosides

- Solubility Trends: Higher miscibility in pentanol (14.9 mM) than water (2.3 mM) for DP1 xylosides, indicating that pentyl esters favor organic phases .

- Reactivity : Undergo hydrolysis at varying rates depending on glycosidic linkages (e.g., DP2 hydrolyzes faster than DP3) .

Table 2: Functional Comparison with Pentyl Esters

| Compound | Volatility | Water Solubility | Primary Use |

|---|---|---|---|

| Pentyl Acetate | High | Insoluble | Industrial solvents |

| Pentyl Xyloside DP1 | Low | 2.3 mM (aqueous) | Bioremediation enzymes |

| This compound* | Moderate | <2 mM (estimated) | Specialty synthesis |

Biological Activity

Pentyl cyclopentanecarboxylate is an organic compound with the molecular formula CHO. It is an ester derived from cyclopentanecarboxylic acid and pentanol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound is characterized by its nonvolatile oil-like consistency and pleasant odor, which makes it suitable for applications in fragrances and flavors. Its structure can be represented as follows:

- Molecular Formula : CHO

- IUPAC Name : this compound

The synthesis of this compound typically involves the esterification of cyclopentanecarboxylic acid with pentanol, often using an acid catalyst under reflux conditions to ensure complete conversion of reactants to the ester product.

Antioxidant Properties

Research indicates that cyclopentane derivatives, including this compound, may exhibit antioxidant properties . These properties are crucial in preventing oxidative stress at the molecular and cellular levels. Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Potential Applications in Drug Delivery

This compound's ester linkage allows it to be investigated for potential use in drug delivery systems. The hydrolysis of the ester bond in biological systems can facilitate the release of active pharmaceutical ingredients, making it a candidate for developing controlled-release formulations.

Biochemical Pathways

Studies have shown that compounds similar to this compound can interact with various biochemical pathways. For instance, they may influence enzyme activity related to metabolic pathways involving esterases. This interaction could lead to significant implications for metabolic regulation and therapeutic applications.

Comparison with Similar Compounds

To understand the unique properties of this compound, a comparison with other alkyl chain derivatives is useful:

| Compound | Molecular Formula | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|

| This compound | CHO | 210-220 | Low |

| Methyl Cyclopentanecarboxylate | CHO | 160-170 | Moderate |

| Ethyl Cyclopentanecarboxylate | CHO | 180-190 | Low |

This table illustrates that this compound has a higher boiling point and lower water solubility compared to its shorter-chain counterparts, which can influence its application in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pentyl cyclopentanecarboxylate, and how can their efficiency be quantitatively compared?

- Methodological Answer : The compound is typically synthesized via esterification of cyclopentanecarboxylic acid with pentanol, catalyzed by concentrated sulfuric acid or enzymatic methods. Efficiency can be evaluated using metrics such as yield (%), reaction time, and purity (assessed via GC-MS or NMR) . For optimization, design of experiments (DoE) approaches like fractional factorial designs are recommended to test variables (e.g., temperature, catalyst loading). A comparative table is provided below:

| Method | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 75–85 | 90–95 | 6–8 |

| Enzymatic | Lipase | 60–70 | 98–99 | 12–24 |

- Advanced Consideration : Enzymatic routes offer higher stereoselectivity but require cost-benefit analysis for large-scale applications .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H and ¹³C) to confirm ester linkage and cyclopentane ring integrity.

- GC-MS for purity assessment and detection of volatile byproducts.

- IR spectroscopy to identify carbonyl (C=O) stretches (~1740 cm⁻¹) .

- Data Interpretation Tip : Compare experimental spectra with literature databases (e.g., SciFinder, Reaxys) to resolve ambiguities. Contradictions in peak assignments may arise due to solvent effects or impurities; cross-validate with HPLC retention times .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or high-volume handling.

- Waste Disposal : Segregate organic waste and adhere to institutional guidelines for ester-containing compounds .

- Advanced Consideration : Conduct a risk assessment using SDS data (e.g., flammability, LD₅₀) and implement spill containment strategies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model transition states and activation energies for esterification/hydrolysis.

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Meta-analyze existing studies to identify variables causing discrepancies (e.g., solvent choice, cell line variability).

- Controlled Replication : Use standardized assays (e.g., phosphatidylcholine quantification kits ) under identical conditions.

- Statistical Analysis : Apply ANOVA or mixed-effects models to isolate confounding factors .

Q. How does the stereochemistry of this compound influence its interactions with lipid bilayer models?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model enantiomer insertion into bilayers (e.g., DPPC membranes) to assess permeability.

- Experimental Validation : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms for each enantiomer .

Q. What methodologies enable the detection of this compound degradation products in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges.

- Analytical Techniques :

- LC-QTOF-MS : For non-volatile degradation products.

- Headspace GC-MS : For volatile byproducts (e.g., cyclopentane derivatives).

- Data Analysis : Use suspect screening workflows with databases like NORMAN .

Guidelines for Data Reporting

- Tables/Figures : Label axes clearly (e.g., "Reaction Temperature (°C) vs. Yield (%)") and include error bars for reproducibility .

- Ethical Compliance : Declare conflicts of interest and adhere to institutional review protocols for safety/environmental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.